molecular formula C11H15NO2S B13535430 Ethyl 3-((3-aminophenyl)thio)propanoate

Ethyl 3-((3-aminophenyl)thio)propanoate

Cat. No.: B13535430
M. Wt: 225.31 g/mol
InChI Key: OIRARFDLMITHSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-((3-aminophenyl)thio)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-aminothiophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-aminophenyl)thio)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-((3-aminophenyl)thio)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-((3-aminophenyl)thio)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-((3-aminophenyl)thio)propanoate is unique due to the presence of both the amino and thioether functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 3-(3-aminophenyl)sulfanylpropanoate

InChI

InChI=1S/C11H15NO2S/c1-2-14-11(13)6-7-15-10-5-3-4-9(12)8-10/h3-5,8H,2,6-7,12H2,1H3

InChI Key

OIRARFDLMITHSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSC1=CC=CC(=C1)N

Origin of Product

United States

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